2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 617697-17-3
Cat. No.: VC16155999
Molecular Formula: C22H18Cl2N2O4S2
Molecular Weight: 509.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617697-17-3 |
|---|---|
| Molecular Formula | C22H18Cl2N2O4S2 |
| Molecular Weight | 509.4 g/mol |
| IUPAC Name | 2-methoxyethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H18Cl2N2O4S2/c1-12-18(21(28)30-8-7-29-2)19(16-4-3-9-31-16)26-20(27)17(32-22(26)25-12)11-13-5-6-14(23)15(24)10-13/h3-6,9-11,19H,7-8H2,1-2H3/b17-11+ |
| Standard InChI Key | VYGQZBMHPQACPK-GZTJUZNOSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Introduction
Synthesis
The synthesis of thiazolopyrimidine derivatives typically involves condensation reactions between appropriate precursors. For example, the synthesis of similar compounds often starts with the preparation of a thiazole or pyrimidine ring, followed by fusion to form the thiazolopyrimidine core. The introduction of substituents like the thiophen-2-yl and 3,4-dichlorobenzylidene groups can be achieved through subsequent reactions such as alkylation or arylation.
Biological Activity
While specific biological activity data for 2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate are not available, compounds within the thiazolopyrimidine class have shown promise in various biological assays. These include antimicrobial, anti-inflammatory, and anticancer activities, depending on the specific substituents and structural features.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) would be essential for confirming its structure. Biological assays could explore its potential as a therapeutic agent, particularly in areas where thiazolopyrimidines have shown promise.
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